Virosine B

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Virosine B and related compounds involves intricate strategies that often employ multiple step reactions, enantioselective syntheses, and the construction of complex polycyclic cores. For example, the synthesis of Virosine A, closely related to Virosine B, was achieved through sequential nucleophilic cyclizations onto an activated formamide, showcasing the use of Vilsmeier-Haack and Mannich cyclizations in a one-pot process (Bélanger, Dupuis, & Larouche-Gauthier, 2012). Another approach for the synthesis of related compounds utilized intramolecular aza-Michael addition and [1,3]-dipolar cycloaddition to generate complex ring systems, demonstrating the versatility of synthetic strategies employed (Miyatake-Ondozabal, Bannwart, & Gademann, 2013).

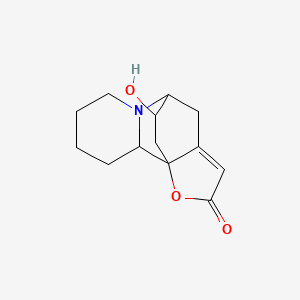

Molecular Structure Analysis

The molecular structure of Virosine B is characterized by its polycyclic architecture, which poses a challenge for synthetic chemists. Studies such as those on the stereoselective total syntheses of related compounds reveal the complexity of achieving the desired stereochemistry and the intricate ring systems characteristic of these alkaloids (Wei et al., 2013).

Chemical Reactions and Properties

Virosine B and its analogs undergo a variety of chemical reactions, reflecting their reactive nature and the potential for further derivatization. The synthesis routes often involve key transformations such as relay ring-closing metathesis and 1,3-dipolar cycloaddition reactions, which are pivotal for constructing the natural product's core structure (Wei et al., 2013).

Applications De Recherche Scientifique

Synthesis of Virosine A

The first synthesis of tetracyclic alkaloid virosine A, closely related to Virosine B, was achieved in an enantioenriched form using a Vilsmeier-Haack and Mannich cyclizations sequence. This synthesis is significant for understanding the structure and potential applications of Virosine B (Bélanger, Dupuis, & Larouche‐Gauthier, 2012).

Virosome-Based Nanovaccines

While not directly related to Virosine B, research on virosomes, lipidic nanomaterials, suggests potential in vaccine development against viral infections. This study highlights the broader applications of virosome technology in biomedical research, which could be relevant for understanding the applications of virosine-related compounds (Asadi & Gholami, 2021).

Melanin Biosynthesis Regulation

Research on tetrahydrobiopterin’s role in melanin biosynthesis might provide indirect insights into the biochemical pathways and regulatory mechanisms that could be relevant for studying Virosine B (Schallreuter et al., 1994).

Securinega Alkaloids Synthesis

The synthesis of Securinega alkaloid secu'amamine E (ent-virosine A) and bubbialine, related to Virosine B, offers insights into the chemical structures and potential biogenetic pathways of these compounds. This study could be useful for understanding the synthesis and potential applications of Virosine B (Wehlauch et al., 2017).

Virosome for Drug Delivery

This study on virosome as a hybrid vehicle for drug delivery, especially in cancer treatment, provides a context for understanding the potential biomedical applications of virosine-related compounds (Liu et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWKXNNRMAUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the recent research on (+)-Virosine B?

A1: The research paper details the successful total synthesis of twelve Securinega alkaloids, including (+)-virosine B. [] Importantly, this work led to the reassignment of the absolute configuration for (+)-virosine B. [] This is significant because having the correct stereochemical structure is crucial for understanding the molecule's biological activity and for developing potential pharmaceutical applications.

Q2: Where can I find more information about the synthetic route used to produce (+)-virosine B?

A2: The complete synthetic procedure, along with detailed spectroscopic data confirming the structure of (+)-virosine B, can be found in the publication "Bio-inspired Total Synthesis of Twelve Securinega Alkaloids: Structural Reassignments of (+)-Virosine B and (-)-Episecurinol A." This paper is available through Semantic Scholar at the following link: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.